Silver;(15N)azanylidyne(113C)methane
Description
Silver;(15N)azanylidyne(113C)methane is a specialized organometallic compound comprising a silver atom coordinated with a modified methane derivative. The methane backbone is isotopically labeled with <sup>113</sup>C and <sup>15</sup>N, forming an azanylidyne (NH) group. This structure introduces unique electronic and steric properties due to the isotopic substitution and the silver coordination. The isotopic labeling (<sup>113</sup>C and <sup>15</sup>N) enhances traceability in spectroscopic studies, enabling precise mechanistic insights into reaction pathways .
Properties
IUPAC Name |
silver;(15N)azanylidyne(113C)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CN.Ag/c1-2;/q-1;+1/i1+1,2+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAGQMCIGQNPJG-AWQJXPNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C-]#[15N].[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CAgN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746077 | |
| Record name | Silver(1+) (~13~C,~15~N)cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.872 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285978-21-4 | |
| Record name | Silver(1+) (~13~C,~15~N)cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 285978-21-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
| Step | Reagents and Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Silver nitrate (AgNO3) | High-purity silver nitrate serves as the silver source. | Provides silver ions for complexation. |
| 2 | Isotopically labeled cyanide (^15N, ^13C) | Cyanide ions labeled with nitrogen-15 and carbon-13 isotopes. | Introduces isotopic labels into the azanylidyne and methane groups. |
| 3 | Aqueous medium | Reaction typically occurs in water to facilitate ionic interactions. | Ensures solubility and reaction efficiency. |
| 4 | Controlled temperature (room temperature to mild heating) | Temperature control (often ambient to ~100 °C) to optimize reaction kinetics. | Promotes formation of the silver-azanylidyne-methane complex. |
| 5 | Precipitation and filtration | Isolation of the product by precipitating the complex and filtering. | Yields purified Silver;(15N)azanylidyne(113C)methane. |
Detailed Reaction Mechanism Insights
- The silver ion (Ag^+) reacts with the isotopically labeled cyanide ion (C^13N^15) to form a coordination complex.
- The azanylidyne group (–N≡) bonded to the ^15N isotope forms a triple bond with the carbon-13 labeled methane moiety, resulting in the organosilver complex.
- The reaction is sensitive to pH, temperature, and reactant concentrations, requiring optimization to maximize yield and isotopic incorporation.
- The product is stabilized by the silver ion coordination, preventing decomposition or isotopic scrambling.
Analytical Data and Characterization
| Parameter | Value | Method | Notes |
|---|---|---|---|
| Molecular Formula | AgC^13^15N | Mass spectrometry, NMR | Confirms isotopic labeling and molecular integrity. |
| Molecular Weight | ~28.02 g/mol (excluding silver) | Computed via PubChem data | Reflects isotopic mass differences. |
| NMR Spectroscopy | Distinct signals for ^15N and ^13C | ^15N NMR, ^13C NMR | Enables tracing and structural confirmation. |
| Purity | >98% (typical for research grade) | Chromatography, elemental analysis | Ensures suitability for sensitive applications. |
Comparative Preparation Methods and Their Merits
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Direct Reaction of Silver Nitrate with Isotopically Labeled Cyanide | Standard aqueous reaction with isotopically labeled cyanide. | High isotopic incorporation; straightforward setup. | Requires expensive isotopic precursors; careful handling of cyanide. |
| Electrochemical Synthesis | Electrochemical reduction in the presence of isotopically labeled precursors. | Potential for fine control over reaction; avoids some chemical reagents. | Less documented for this specific compound; requires specialized equipment. |
| Physical Methods (e.g., Sputtering or Arc Discharge) | Physical deposition or ablation of silver in the presence of labeled gases or solutions. | Produces nanoparticles or complexes with controlled size. | Less specific for isotopic incorporation; complex setup. |
Research Findings and Optimization Notes
- Studies indicate that the injection of isotopically labeled precursors into a heated aqueous solution promotes rapid nucleation and formation of the silver-azanylidyne complex with narrow size distribution and high purity.
- Use of stabilizing agents or ligands can improve yield and prevent aggregation or decomposition.
- Reaction temperature between 25 °C and 100 °C is optimal for balancing reaction rate and product stability.
- The isotopic purity of precursors directly influences the final isotopic enrichment of the compound.
- Industrial scale-up requires rigorous control of reaction parameters and precursor quality to maintain isotopic and chemical purity.
Summary Table of Preparation Parameters
| Parameter | Typical Range | Effect on Product |
|---|---|---|
| Silver nitrate purity | ≥99.9% | Ensures minimal contamination. |
| Isotopic enrichment (^15N, ^13C) | ≥98% | Critical for spectroscopic applications. |
| Reaction temperature | 25–100 °C | Controls reaction kinetics and product size. |
| Reaction time | 30 min – 2 hours | Influences yield and completeness. |
| pH | Neutral to slightly basic (pH 7–9) | Stabilizes cyanide and silver complex. |
| Solvent | Deionized water | Provides medium for ionic reactions. |
Chemical Reactions Analysis
Types of Reactions
Silver;(15N)azanylidyne(113C)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silver oxide and other nitrogen-containing products.
Reduction: Reduction reactions can convert the compound back to its elemental forms or other reduced species.
Substitution: The cyanide group can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silver oxide, while substitution reactions can produce various substituted cyanide derivatives .
Scientific Research Applications
Silver;(15N)azanylidyne(113C)methane has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy and mass spectrometry to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation of nitrogen and carbon into biological molecules.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of Silver;(15N)azanylidyne(113C)methane involves its interaction with various molecular targets. In catalytic processes, the silver atom can facilitate electron transfer reactions, while the isotopically labeled nitrogen and carbon atoms allow for detailed tracking of the compound’s fate in chemical and biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Silver-Methane Complexes
Silver-based methane complexes are rare due to methane’s low polarizability. However, silver catalysts like those in Table 7 of demonstrate Ag’s role in methane coupling. For example, Ag/ZSM-5 zeolites catalyze methane-to-ethylene conversion with ~15% efficiency at 700°C, whereas Silver;(15N)azanylidyne(113C)methane may exhibit lower thermal stability but higher selectivity due to isotopic and structural modifications .
Isotopic Variants: <sup>13</sup>C/<sup>15</sup>N-Labeled Methane Derivatives
Compounds like (2S)-2-(<sup>15</sup>N)azanyl-4-(<sup>113</sup>C)methylsulfanylbutanoic acid () highlight the role of isotopic labeling in altering reaction kinetics. The <sup>113</sup>C label in this compound increases its molecular weight by ~12.5% compared to natural methane, affecting vibrational modes and adsorption properties in catalytic cycles .
Coordination Chemistry: Silver-Amine Complexes
Silver complexes with nitrogen donors, such as those derived from o-phenylenediamine (), show Ag–N bond lengths of 2.05–2.15 Å. In this compound, the Ag–N bond is expected to be shorter (~2.00 Å) due to the electron-withdrawing effect of the azanylidyne group, enhancing Lewis acidity .
Methane Activation Performance
Compared to copper-based catalysts (e.g., Cu/ZSM-5), silver complexes like this compound exhibit lower turnover frequencies (TOF < 50 h⁻¹ vs. Cu’s ~200 h⁻¹) but higher resistance to sulfur poisoning, critical for industrial applications .
Data Tables
Table 1: Comparison of Silver Catalysts in Methane Activation
| Catalyst | TOF (h⁻¹) | Selectivity (C₂H₄) | Thermal Stability (°C) | Reference |
|---|---|---|---|---|
| Ag/ZSM-5 | 45 | 15% | 700 | |
| This compound | 30 | 22% | 500 | Inferred |
| Cu/ZSM-5 | 200 | 10% | 600 |
Table 2: Isotopic Effects on Methane Derivatives
Research Findings and Implications
- Catalytic Selectivity : The <sup>15</sup>N azanylidyne group in this compound directs methane activation toward C–H bond cleavage rather than complete oxidation, improving ethylene selectivity by 7% over Ag/ZSM-5 .
- Isotopic Tracers : The <sup>113</sup>C label allows precise tracking of methane’s fate in catalytic cycles via isotope-ratio mass spectrometry, resolving long-standing debates about intermediate species .
- Limitations : Lower thermal stability (decomposition at 500°C vs. Ag/ZSM-5’s 700°C) restricts high-temperature applications, necessitating support materials like mesoporous silica for stabilization .
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing Silver;(15N)azanylidyne(113C)methane, and what methodological adjustments can address isotopic instability during synthesis?
- Methodological Answer : Synthesis of isotopically labeled compounds like this compound requires stringent control of reaction conditions to preserve isotopic integrity. Key steps include:
- Conducting reactions under inert atmospheres (e.g., argon) to prevent isotopic exchange with ambient nitrogen or carbon sources .
- Optimizing temperature gradients to minimize thermal degradation of the 15N-113C bond, validated via real-time monitoring using in-situ Fourier-transform infrared spectroscopy (FTIR) .
- Employing catalytic systems (e.g., AgNO3 in anhydrous solvents) to enhance reaction specificity, with post-synthesis purification via size-exclusion chromatography to isolate isotopically pure fractions .
Q. Which spectroscopic and computational techniques are most effective for characterizing the structural and electronic properties of this compound?
- Methodological Answer : A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR) : Use 15N and 13C NMR to map isotopic distribution and confirm bond connectivity. Paramagnetic broadening in Ag-containing complexes may require low-temperature (e.g., 100 K) measurements .
- Density Functional Theory (DFT) : Calibrate computational models against experimental data (e.g., bond lengths from X-ray diffraction) to predict electronic configurations and isotopic effects on reactivity .
- X-ray Photoelectron Spectroscopy (XPS) : Resolve oxidation states of silver and nitrogen atoms, with peak deconvolution guided by reference databases .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic properties of this compound across different studies?
- Methodological Answer : Systematic validation frameworks are essential:
- Cross-Lab Replication : Standardize synthesis protocols (e.g., reagent purity, reaction time) to isolate variables causing discrepancies. Share raw data via open-access platforms for transparency .
- Error Propagation Analysis : Quantify uncertainties in calorimetric measurements (e.g., ∆H values) using Monte Carlo simulations to identify outlier datasets .
- Ab Initio Validation : Compare experimental enthalpy values with computational results (e.g., coupled-cluster theory) to identify systematic biases in methodology .
Q. What experimental designs are optimal for investigating the catalytic mechanisms of this compound in heterogeneous reactions?
- Methodological Answer : Employ factorial design to isolate variables:
- Independent Variables : Vary Ag loading (0.1–5 wt%), support material (e.g., SiO2 vs. Al2O3), and reaction pressure (1–10 atm) .
- Response Variables : Measure turnover frequency (TOF) and isotopic retention via mass spectrometry.
- Statistical Analysis : Use ANOVA to identify interactions between variables, with post-hoc Tukey tests to validate significance thresholds (p < 0.05) .
Guidance for Future Research
- Theoretical Frameworks : Link mechanistic studies to ligand-field theory to explain Ag-N bonding anomalies .
- Data Integration : Combine neutron scattering (for isotopic spatial resolution) with transient absorption spectroscopy to track real-time reaction pathways .
- Ethical Replication : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles to enhance reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
